D-Iditol
Overview
Description
D-Iditol is a naturally occurring sugar alcohol, also known as a polyol, that is found in a variety of plants and some microorganisms. It is a colorless, odorless and water-soluble compound with a sweet taste. It is found in a variety of foods and is commonly used as a sugar substitute in food products. This compound has been studied for its potential health benefits, such as its ability to reduce blood sugar levels and its potential role in the prevention and treatment of certain diseases.
Scientific Research Applications
Synthesis of Polyhydroxylated Compounds : D-mannitol and L-iditol bis-epoxides, derived from D-mannitol, are used to synthesize polyhydroxylated piperidines and azepanes, leading to the preparation of 1-deoxynojirimycin and its analogues (Poitout, Merrer, & Depezay, 1994).
Potential as a Monosaccharide Laxative : Rare sugar alcohols like Allitol, D-talitol, and L-iditol show laxative effects. L-iditol, in particular, significantly changes intestinal function, suggesting its potential use as a monosaccharide laxative for treating constipation (Oosaka, 2009).
Vascular Effects of D-Pinitol : D-Pinitol, a cyclitol related to D-Iditol, has endothelium- and NO-dependent vasodilator effects in mouse mesenteric arteries. This effect is linked to eNOS activation by the calcium-calmodulin complex, explaining its hypotensive effect in mice (Moreira et al., 2018).
Biotechnology and Health Sciences : The use of machine learning and data mining in biosciences, including studies on cyclitols like this compound, is vital for transforming data into valuable knowledge for advancing diabetes research (Kavakiotis et al., 2017).
Production from L-Sorbose : L-Iditol production from L-sorbose using a methanol yeast, Candida boidinii, demonstrates its potential for industrial-scale synthesis (Vongsuvanlert & Tani, 1988).
Biological and Pharmacological Activities of D-Pinitol : D-Pinitol, similar to this compound, plays a significant role in plants and has been investigated for its potential in treating metabolic diseases, inflammation, cancer, and infections (Sánchez-Hidalgo et al., 2020).
Stereocontrolled Total Synthesis of Iminosugar : The synthesis of iminosugar 1,4-dideoxy-1,4-imino-D-iditol, studied for its chemotherapeutic properties against various diseases, highlights the importance of this compound derivatives in medical research (De Angelis et al., 2020).
Production from D-Sorbose by Yeasts : The conversion of D-sorbose to this compound by Rhodotorula rubra illustrates its biotechnological synthesis and potential industrial applications (Sasahara & Izumori, 1999).
Mechanism of Action
Target of Action
D-Iditol is a fungal metabolite and a sugar alcohol that accumulates in galactokinase deficiency
Mode of Action
For instance, they can inhibit certain enzymes, alter metabolic pathways, and potentially exert antitumor activity .
Biochemical Pathways
This compound is involved in the metabolic pathway where it is produced by yeast strain RY10 that can convert D-sorbose into this compound . It’s also known to accumulate in conditions of galactokinase deficiency . .
Result of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
D-Iditol participates in various biochemical reactions. It interacts with enzymes such as L-iditol 2-dehydrogenase , which catalyzes the conversion of this compound to L-sorbose . The nature of these interactions involves the binding of this compound to the active site of the enzyme, facilitating the biochemical reaction .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a substrate in enzymatic reactions. For instance, in the presence of the enzyme L-iditol 2-dehydrogenase, this compound is converted to L-sorbose . This process involves the binding of this compound to the enzyme, leading to a conformational change that facilitates the reaction .
Metabolic Pathways
This compound is involved in metabolic pathways related to sugar alcohol metabolism. It is a substrate for the enzyme L-iditol 2-dehydrogenase, which catalyzes its conversion to L-sorbose . This process may influence metabolic flux or metabolite levels, although specific details for this compound are currently lacking.
properties
IUPAC Name |
(2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-ZXXMMSQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@@H](CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336594, DTXSID401336595 | |
Record name | DL-Iditol | |
Source | EPA DSSTox | |
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Record name | D-Iditol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white to cream-colored solid; [Acros Organics MSDS] | |
Record name | Iditol | |
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CAS RN |
25878-23-3, 24557-79-7, 50-70-4, 9001-32-5 | |
Record name | D-Iditol | |
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Record name | DL-Iditol | |
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Record name | Iditol, DL- | |
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Record name | Iditol, D- | |
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Record name | D-Iditol | |
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Record name | IDITOL, D- | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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